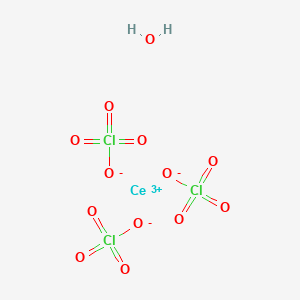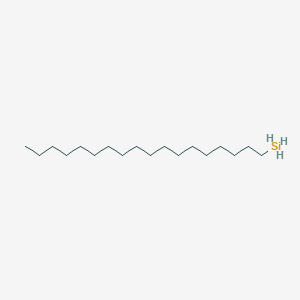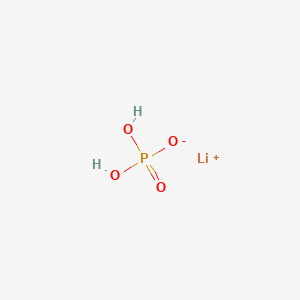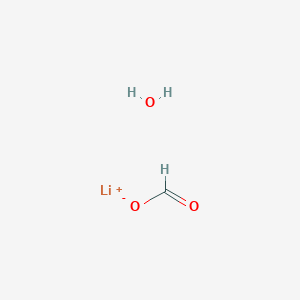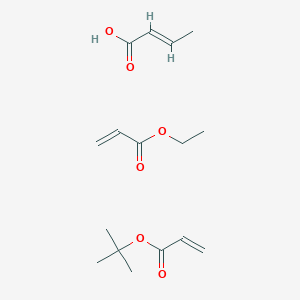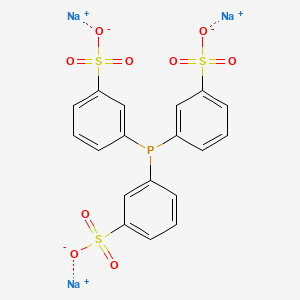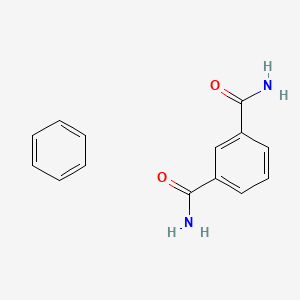
Poly(ethylene glycol) dimethyl ether (NHD)
Descripción general
Descripción
Poly(ethylene glycol) dimethyl ether (NHD) is a useful research compound. Its molecular formula is C3H10O3 and its molecular weight is 94.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Poly(ethylene glycol) dimethyl ether (NHD) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly(ethylene glycol) dimethyl ether (NHD) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermodynamic and Transport Properties
A study by Zafarani-Moattar and Tohidifar (2015) explored the thermodynamic and transport properties of an aqueous system containing PEGDME and poly(propylene glycol). They measured binodal curves, density, speed of sound, viscosity, and calculated values for excess molar volume and isentropic compressibility deviation. Their findings provide insights into segment-solvent and segment-segment interactions in these systems (Zafarani-Moattar & Tohidifar, 2015).
Oxidation-Responsive and "Clickable" PEG
Herzberger et al. (2016) described a novel epoxide monomer with a methyl-thioether moiety, enabling the synthesis of thioether-functional PEG. This study highlighted the thermoresponsive and oxidation-responsive properties of the synthesized copolymers, with potential applications in redox-responsive nanocarriers (Herzberger et al., 2016).
Biomedical Applications
He et al. (2016) reviewed the applications of PEG in biomedical fields, particularly in drug delivery, gene therapy, and tissue engineering. They discussed the role of PEG in formulating nanoparticulate theranostic systems and its potential in biomedical nanotechnology (He et al., 2016).
Degradable High Molecular PEG
Meabe et al. (2017) presented a method to overcome the non-degradability of high molecular PEG by incorporating carbonate groups, creating poly(ethylene glycol) based polycarbonates. This research addresses the issue of PEG accumulation in the body and its potential negative side effects (Meabe et al., 2017).
Conversion of Urea and Methanol to Dimethyl Carbonate
Zhang et al. (2016) demonstrated the use of PEGDME as a functional medium for synthesizing dimethyl carbonate from methanol and urea, showcasing its role in enhancing the equilibrium conversion of the reaction (Zhang et al., 2016).
Fuel Cell Application
Kumari et al. (2018) developed sulfonated poly(ether ether ketone)-poly(ethylene glycol) cross-linked interpenetrating polymer network/SiO2 nanocomposite membranes for fuel cell application. Their study revealed that these membranes possess enhanced properties compared to pristine membranes, indicating their potential in fuel cell applications (Kumari et al., 2018).
Electrochemical Properties in Electrolytes
Suematsu et al. (2015) investigated the effect of zwitterions on the electrochemical properties of PEGDME/lithium bis(fluorosulfonyl) amide electrolytes. The study found improved electrochemical properties with the incorporation of zwitterions, enhancing the ionic conductivity and stability of the electrolytes (Suematsu et al., 2015).
CO2 Separation Membranes
Dai et al. (2017) focused on developing PEG-based membranes for CO2 separation, using PEG diglycidyl ether cross-linked with diamine and polyamine-based ionic liquid. Their results showed excellent CO2/N2 and CO2/CH4 separation properties, indicating potential applications in gas separation technologies (Dai et al., 2017).
Propiedades
IUPAC Name |
ethane-1,2-diol;methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2.CH4O/c3-1-2-4;1-2/h3-4H,1-2H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPZWOOKVNRELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



